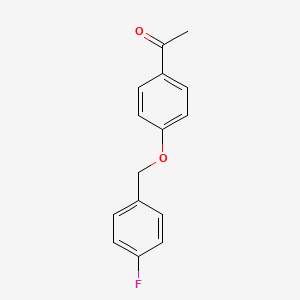

4'-(4-Fluorobenzyloxy)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJDMMIBGFVIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371963 | |

| Record name | 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72293-96-0 | |

| Record name | 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72293-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-(4-Fluorobenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(4-Fluorobenzyloxy)acetophenone is an aromatic ketone that holds potential as a building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and its characterization through various spectroscopic techniques. While specific biological activities and signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the groundwork for future research and development by providing essential chemical and physical data.

Core Properties

This compound is a solid compound at room temperature. Its core chemical and physical properties are summarized in the table below, compiled from available chemical supplier data.

| Property | Value | Reference |

| CAS Number | 72293-96-0 | [] |

| Molecular Formula | C₁₅H₁₃FO₂ | [] |

| Molecular Weight | 244.26 g/mol | [] |

| Melting Point | 79 °C | [] |

| Physical Form | Solid | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, 4-hydroxyacetophenone is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack 4-fluorobenzyl halide.

Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram:

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general representation of the Williamson ether synthesis adapted for the preparation of this compound.

Materials:

-

4-Hydroxyacetophenone

-

4-Fluorobenzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 4-hydroxyacetophenone in a suitable solvent such as acetone or DMF. Add a base, such as potassium carbonate or sodium hydride, to the solution. If using potassium carbonate, a slight excess (1.5-2 equivalents) is recommended. If using sodium hydride, use an equimolar amount and handle with extreme care under an inert atmosphere. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide salt.

-

Nucleophilic Substitution: To the stirred suspension of the phenoxide, add an equimolar amount of 4-fluorobenzyl bromide (or chloride) dropwise.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If potassium carbonate was used, filter the solid byproducts. If DMF was the solvent, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the acetyl group.

-

Aromatic Protons: Multiple signals in the range of δ 6.9-8.0 ppm. The protons on the acetophenone ring and the fluorobenzyl ring will exhibit complex splitting patterns (doublets and triplets) due to coupling.

-

Benzylic Protons (-O-CH₂-Ar): A singlet around δ 5.1 ppm.

-

Acetyl Protons (-CO-CH₃): A singlet around δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon.

-

Carbonyl Carbon (>C=O): A signal in the downfield region, around δ 197 ppm.

-

Aromatic Carbons: Multiple signals between δ 114-164 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

-

Benzylic Carbon (-O-CH₂-Ar): A signal around δ 70 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26 ppm.

IR Spectroscopy

The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the ether linkage.

-

C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.

-

C-O-C Stretch (Ether): A strong peak in the region of 1250-1050 cm⁻¹.

-

C-F Stretch: An absorption band in the range of 1250-1000 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 244. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond and the loss of the acetyl group.

Expected Fragmentation:

-

[M - CH₃CO]⁺: Loss of the acetyl group (m/z = 201).

-

[M - C₇H₆F]⁺: Cleavage of the fluorobenzyl group (m/z = 135).

-

[C₇H₆F]⁺: The fluorobenzyl cation (m/z = 109).

-

[C₈H₇O]⁺: The acetylphenyl cation (m/z = 119).

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are not extensively reported, the acetophenone scaffold is a common feature in many biologically active compounds. Acetophenone derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2]. The introduction of a fluorine atom and a benzyloxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity[3].

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and potential therapeutic applications of this compound.

Conclusion

This technical guide provides a foundational understanding of the basic properties, synthesis, and characterization of this compound. The detailed experimental protocol for its synthesis via the Williamson ether synthesis offers a practical starting point for researchers. Although biological activity data is currently limited, the structural features of this compound suggest it may be a valuable intermediate for the development of novel therapeutic agents. Further investigation into its pharmacological profile is warranted to unlock its full potential in drug discovery and development.

References

In-Depth Technical Guide: 4'-(4-Fluorobenzyloxy)acetophenone

CAS Number: 72293-96-0

This technical guide provides a comprehensive overview of 4'-(4-Fluorobenzyloxy)acetophenone, a synthetic aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and summarizes its known (or inferred) biological context.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol .[] A summary of its key identifiers and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 72293-96-0 | [] |

| Molecular Formula | C15H13FO2 | [] |

| Molecular Weight | 244.26 g/mol | [] |

| IUPAC Name | 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone | |

| Synonyms | 4-(4-Fluorobenzyloxy)acetophenone, 1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone | |

| Appearance | Solid | |

| Melting Point | 79°C | [] |

| SMILES | CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | [] |

| InChI Key | MQJDMMIBGFVIDR-UHFFFAOYSA-N | [] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, 4'-hydroxyacetophenone is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from 4-fluorobenzyl halide.

Reactants:

-

4'-Hydroxyacetophenone

-

4-Fluorobenzyl chloride (or bromide)

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetone or Dimethylformamide (DMF) as the solvent

Procedure:

-

Reaction Setup: To a solution of 4'-hydroxyacetophenone (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Addition of Alkyl Halide: To the stirred suspension, add 4-fluorobenzyl chloride (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Logical Relationship of Synthesis

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Data (Predicted)

¹H NMR (predicted):

-

A singlet for the methyl protons (-COCH₃) around δ 2.5 ppm.

-

A singlet for the benzylic protons (-OCH₂-) around δ 5.1 ppm.

-

A set of doublets for the aromatic protons of the acetophenone ring, with the protons ortho to the carbonyl group appearing downfield (around δ 7.9 ppm) and the protons ortho to the ether linkage appearing upfield (around δ 7.0 ppm).

-

A set of multiplets or two doublets of doublets for the aromatic protons of the 4-fluorobenzyl ring between δ 7.1 and 7.5 ppm.

¹³C NMR (predicted):

-

A signal for the methyl carbon (-COCH₃) around δ 26 ppm.

-

A signal for the benzylic carbon (-OCH₂-) around δ 70 ppm.

-

Signals for the aromatic carbons, including the quaternary carbons. The carbon of the carbonyl group (-C=O) would be significantly downfield, around δ 197 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

IR Spectroscopy (predicted):

-

A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹.

-

C-O-C ether stretching bands around 1250 and 1050 cm⁻¹.

-

Aromatic C-H stretching bands above 3000 cm⁻¹.

-

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

A C-F stretching band around 1220 cm⁻¹.

Biological Activity and Potential Applications

Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a fluorine atom and a benzyloxy group can significantly modulate the biological activity of the parent acetophenone scaffold.

While specific studies on the biological activity of this compound are limited in publicly available literature, its structural motifs are present in molecules with known biological targets. For instance, benzyloxy derivatives have been investigated as inhibitors of various enzymes. Given the prevalence of the acetophenone core in medicinal chemistry, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of structurally related compounds, this compound could potentially interact with various signaling pathways. For example, some chalcones and other acetophenone derivatives are known to modulate inflammatory pathways. A hypothetical interaction is depicted below.

Caption: Hypothetical NF-κB Pathway Inhibition.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The biological activities and pathway interactions described are based on the properties of structurally related compounds and are hypothetical for this compound itself, pending specific experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

4'-(4-Fluorobenzyloxy)acetophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-(4-Fluorobenzyloxy)acetophenone, a key intermediate in the synthesis of potentially bioactive compounds. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, detailed synthesis protocols, and its potential role in the development of enzyme inhibitors.

Chemical Structure and IUPAC Name

This compound is an aromatic ketone characterized by an acetophenone core linked to a 4-fluorobenzyl group via an ether linkage.

Chemical Structure:

IUPAC Name: 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H13FO2 | [1] |

| Molecular Weight | 244.26 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 79°C | |

| InChI | 1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | [1] |

| InChIKey | MQJDMMIBGFVIDR-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the reaction of 4'-hydroxyacetophenone with 4-fluorobenzyl bromide in the presence of a base.

Materials:

-

4'-Hydroxyacetophenone

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 4'-hydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.

Synthesis of (E)-1-(4-((4-fluorobenzyl)oxy)phenyl)-3-(phenyl)prop-2-en-1-one (A Chalcone Derivative)

This compound serves as a precursor for the synthesis of chalcones, which are known to exhibit various biological activities. The following protocol describes a Claisen-Schmidt condensation to synthesize a chalcone derivative.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) solution (40% aqueous)

-

Deionized water

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve equimolar amounts of this compound and benzaldehyde in ethanol.

-

To this solution, add a 40% aqueous potassium hydroxide solution dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 20-24 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (9:1).[2]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration and wash with cold deionized water until the filtrate is neutral.

-

Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthetic pathway to this compound and its logical relationship to the inhibition of MAO-B through its chalcone derivatives.

Caption: Synthesis of this compound.

Caption: Path to potential MAO-B inhibition.

References

An In-depth Technical Guide to the Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone from 4-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone, a valuable intermediate in pharmaceutical research and development. The primary synthesis pathway starting from 4-hydroxyacetophenone is elucidated, focusing on the widely utilized Williamson ether synthesis. This document offers comprehensive experimental protocols, quantitative data, and a logical workflow diagram to facilitate its practical application in a laboratory setting.

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound from 4-hydroxyacetophenone is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The synthesis involves two primary steps:

-

Deprotonation of 4-hydroxyacetophenone: The phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride), displacing the halide and forming the desired ether linkage.

The overall reaction is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | >98 | - |

| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | -3 to -1 | >97 | - |

| This compound | C₁₅H₁₃FO₂ | 244.26 | 94-96 | >98 | 85-95 |

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.

Materials:

-

4-Hydroxyacetophenone

-

4-Fluorobenzyl bromide (or 4-fluorobenzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and anhydrous acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl bromide (1.0 - 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to afford a white to off-white crystalline solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the production of this compound from readily available starting materials. The detailed protocol and workflow diagram presented in this guide are intended to support researchers in the efficient and successful synthesis of this important pharmaceutical intermediate. Adherence to standard laboratory safety procedures is paramount during all stages of this synthesis.

Spectroscopic Profile of 4'-(4-Fluorobenzyloxy)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4'-(4-Fluorobenzyloxy)acetophenone. Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from closely related compounds. It also includes standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures, such as 4-fluoroacetophenone and aromatic ethers.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (acetyl) | 2.5 - 2.6 | Singlet (s) | N/A |

| -CH₂- (benzyl) | 5.1 - 5.2 | Singlet (s) | N/A |

| Aromatic H (ortho to -OCH₂-) | 6.9 - 7.1 | Doublet (d) | 8.0 - 9.0 |

| Aromatic H (ortho to -F) | 7.1 - 7.3 | Triplet (t) | 8.0 - 9.0 |

| Aromatic H (meta to -F) | 7.4 - 7.6 | Doublet of doublets (dd) | 8.0 - 9.0, 5.0 - 6.0 |

| Aromatic H (ortho to -C=O) | 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | 26 - 27 |

| -CH₂- (benzyl) | 69 - 71 |

| Aromatic C (ortho to -OCH₂-) | 114 - 116 |

| Aromatic C (meta to -F) | 115 - 117 (d, J ≈ 22 Hz) |

| Aromatic C (ortho to -F) | 129 - 131 (d, J ≈ 8 Hz) |

| Aromatic C (ipso, attached to -OCH₂-) | 130 - 132 |

| Aromatic C (ipso, attached to -C=O) | 131 - 133 |

| Aromatic C (ortho to -C=O) | 134 - 136 |

| Aromatic C (ipso, attached to -F) | 161 - 164 (d, J ≈ 245 Hz) |

| Aromatic C (ipso, attached to benzyloxy) | 162 - 164 |

| -C=O (acetyl) | 196 - 198 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ketone) | 1680 - 1695 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (ether) | 1250 - 1200 | Strong |

| C-F stretch | 1230 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Significance |

| [M]⁺ | 244.09 | Molecular Ion |

| [M - CH₃]⁺ | 229.07 | Loss of methyl group |

| [M - COCH₃]⁺ | 201.08 | Loss of acetyl group |

| [C₇H₆F]⁺ | 109.04 | Fluorobenzyl cation |

| [C₈H₇O]⁺ | 119.05 | Acetylphenoxy cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Optimize the ionization source parameters to achieve stable ion generation.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Starting materials for 4'-(4-Fluorobenzyloxy)acetophenone synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone, a key intermediate in pharmaceutical research. The primary focus is on the most prevalent and efficient synthetic route, the Williamson ether synthesis, detailing the necessary starting materials, reaction conditions, and purification methods. This document is intended to serve as a practical resource for laboratory professionals engaged in organic synthesis and drug development.

Core Synthetic Pathway: Williamson Ether Synthesis

The most common and industrially scalable method for the preparation of this compound is the Williamson ether synthesis. This versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide is generated in situ from 4'-hydroxyacetophenone, which then reacts with 4-fluorobenzyl halide to form the desired ether product.

The overall reaction is depicted below:

Figure 1: General scheme of the Williamson ether synthesis for this compound.

Starting Materials

The primary starting materials for this synthesis are readily available commercial compounds:

-

4'-Hydroxyacetophenone: A substituted phenol that provides the acetophenone backbone and the reactive hydroxyl group.

-

4-Fluorobenzyl Halide: Typically 4-fluorobenzyl chloride or 4-fluorobenzyl bromide, which serves as the electrophile. The choice between the chloride and bromide derivative often depends on commercial availability and reactivity, with the bromide generally being more reactive.

A variety of bases and solvents can be employed to facilitate this reaction, with the selection influencing reaction time and yield.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 4'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | Crystalline solid |

| 4-Fluorobenzyl Chloride | C₇H₆ClF | 144.57 | Liquid |

| 4-Fluorobenzyl Bromide | C₇H₆BrF | 189.03 | Liquid |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃FO₂[1] |

| Molecular Weight ( g/mol ) | 244.26[1] |

| Physical Form | Solid[1] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=8.8 Hz, 2H), 7.42 (dd, J=8.4, 5.6 Hz, 2H), 7.10 (t, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 5.10 (s, 2H), 2.58 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 196.8, 163.2 (d, J=248.5 Hz), 162.3, 131.8 (d, J=3.2 Hz), 130.8, 129.5 (d, J=8.2 Hz), 115.8 (d, J=21.7 Hz), 114.8, 69.5, 26.4 |

| Typical Yield | > 90% |

| Purity | > 98% (after purification) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis.

Materials:

-

4'-Hydroxyacetophenone (1.0 eq)

-

4-Fluorobenzyl Chloride (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetone or Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxyacetophenone and a suitable solvent such as acetone or DMF.

-

Base Addition: Add potassium carbonate to the mixture. Stir the suspension at room temperature for 15-20 minutes.

-

Addition of Electrophile: Add 4-fluorobenzyl chloride to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a solid.[2][3]

Visualizations

Signaling Pathway of Williamson Ether Synthesis

Caption: Reaction mechanism of Williamson ether synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

References

A Technical Guide to the Molecular Weight Characterization of 4'-(4-Fluorobenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 4'-(4-Fluorobenzyloxy)acetophenone, a synthetic compound of interest in drug discovery and development. The document outlines the theoretical molecular weight and provides a standard experimental protocol for its empirical determination using high-resolution mass spectrometry. Additionally, a relevant biological signaling pathway potentially modulated by acetophenone derivatives is illustrated, offering context for its pharmacological investigation.

Molecular Weight: Theoretical vs. Experimental

The molecular formula for this compound is C₁₅H₁₃FO₂. Based on its atomic composition, the theoretical molecular weight has been calculated. Experimental verification of this value is a critical step in the structural elucidation and purity assessment of the compound. Mass spectrometry is the definitive technique for this purpose.

Data Presentation: Molecular Weight of this compound

| Parameter | Value | Source |

| Chemical Formula | C₁₅H₁₃FO₂ | - |

| Theoretical Molecular Weight | 244.26 g/mol | Calculated from atomic weights[1][] |

| Experimental Molecular Weight | To be determined experimentally | High-Resolution Mass Spectrometry |

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol details a standard method for the determination of the molecular weight of a small organic molecule like this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).[3][4]

2.1 Objective

To obtain an accurate mass measurement of this compound to confirm its molecular weight and elemental composition.

2.2 Materials and Instrumentation

-

Sample: this compound, solid.

-

Solvents: LC-MS grade methanol, acetonitrile, and water; 0.1% formic acid solution.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).

-

Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, 2 mL mass spectrometry vials with screw caps and septa.

2.3 Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

From the stock solution, prepare a dilute sample for analysis by taking 10 µL and diluting it with 1 mL of a solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation. The final concentration should be approximately 10 µg/mL.[5]

-

If any precipitation is observed, the solution must be filtered through a 0.22 µm syringe filter before injection to prevent instrument contamination.[5]

-

Transfer the final solution to a 2 mL mass spectrometry vial.

2.4 Instrument Parameters (Example for a TOF Analyzer)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50 - 1000

-

Acquisition Mode: Centroid

-

Calibration: The instrument should be calibrated using a standard solution (e.g., sodium formate) immediately prior to the analysis to ensure high mass accuracy.

2.5 Data Acquisition and Analysis

-

Inject the prepared sample into the mass spectrometer.

-

Acquire the mass spectrum. The expected molecular ion will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

-

Process the raw data using the instrument's software. The software will identify the peaks and calculate their mass-to-charge ratios.

-

The experimental molecular weight is determined from the most abundant peak in the isotopic cluster of the molecular ion. For this compound, the expected protonated molecule [C₁₅H₁₄FO₂]⁺ would have an m/z of approximately 245.097.

Relevant Signaling Pathway: Potential Pharmacological Context

Acetophenone derivatives have been reported to exhibit a variety of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[6][7][8][9] These biological activities are often mediated through the modulation of key intracellular signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a crucial pathway involved in cell proliferation, differentiation, and survival, and is a common target for therapeutic intervention.

Below is a diagram illustrating a simplified ERK signaling pathway, which can be activated by various extracellular signals such as growth factors.

Caption: A simplified diagram of the ERK signaling pathway.

Conclusion

This technical guide has established the theoretical molecular weight of this compound and provided a comprehensive, standardized protocol for its experimental determination via ESI-MS. The inclusion of a relevant signaling pathway provides a broader context for the potential pharmacological evaluation of this compound. Accurate molecular weight determination is a foundational step in drug discovery and development, ensuring the identity and purity of the molecule under investigation.

References

- 1. 4-(4-Fluorobenzyloxy)acetophenone | Sigma-Aldrich [sigmaaldrich.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4'-(4-Fluorobenzyloxy)acetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4'-(4-Fluorobenzyloxy)acetophenone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted qualitative solubility in a range of common organic solvents, based on the compound's chemical structure and the principle of "like dissolves like." Furthermore, a detailed, standard experimental protocol for the quantitative determination of solubility is provided to guide researchers in generating precise measurements. This guide also includes a visual workflow for the experimental determination of solubility, rendered using Graphviz, to facilitate a clear understanding of the process.

Introduction

This compound is an aromatic ketone of interest in synthetic organic chemistry, potentially serving as an intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients. Its chemical structure features a polar carbonyl group and an ether linkage, as well as a fluorinated aromatic ring, which collectively influence its interactions with various solvents. A thorough understanding of its solubility is crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development.

This document serves as a technical resource for professionals working with this compound, providing essential information on its likely solubility profile and the methodology to determine it empirically.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and strong dipole-dipole interactions with the carbonyl and ether groups. |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the solute. Acetone's carbonyl group can interact favorably with the solute's aromatic system and polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Moderate to High | Good solvent for many organic compounds, with a moderate dipole moment that can interact with the solute. | |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions between the solvent and the aromatic rings of the solute can promote solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | Dominated by London dispersion forces, which are less effective at solvating the polar functional groups of the solute. |

| Aqueous | Water | Very Low | The large non-polar surface area of the molecule outweighs the polarity of the carbonyl and ether groups, leading to poor miscibility with water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method should be followed. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently published, its chemical structure suggests good solubility in polar aprotic and protic organic solvents and limited solubility in non-polar and aqueous media. For precise applications in research and development, it is imperative that the solubility is determined empirically. The provided experimental protocol offers a robust and reliable method for obtaining accurate quantitative solubility data. This information is fundamental for the effective handling, reaction, purification, and formulation of this compound.

The Medicinal Chemistry of 4'-(4-Fluorobenzyloxy)acetophenone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetophenone scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this broad class of molecules, 4'-(4-Fluorobenzyloxy)acetophenone and its analogs have emerged as a promising chemotype, particularly in the realm of neurodegenerative diseases. The strategic incorporation of a substituted benzyloxy moiety at the 4'-position of the acetophenone core has been shown to impart potent and selective inhibitory activity against key enzymes implicated in neurological disorders, most notably Monoamine Oxidase B (MAO-B).

This technical guide provides an in-depth review of the medicinal chemistry of this compound and its analogs. It covers their synthesis, biological activities with a focus on enzyme inhibition, and the underlying mechanism of action elucidated through molecular modeling studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs is typically achieved through a Williamson ether synthesis.[1] This method involves the reaction of a substituted phenol, in this case, 4'-hydroxyacetophenone, with a substituted benzyl halide, such as 4-fluorobenzyl bromide, in the presence of a weak base and a suitable solvent.

A general synthetic protocol is as follows:

-

Dissolution and Deprotonation: 4'-Hydroxyacetophenone is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, commonly potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The substituted benzyl halide (e.g., 4-fluorobenzyl bromide) is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.

-

Reaction Monitoring and Workup: The reaction is typically stirred at room temperature or heated to reflux to ensure completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired 4'-(substituted benzyloxy)acetophenone.

Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)

A significant body of research has highlighted the potential of 4'-(benzyloxy)acetophenone analogs as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[2] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a validated therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease.[3]

The inhibitory activities of a series of 4'-(benzyloxy)acetophenone analogs against human MAO-A and MAO-B are summarized in the table below. The data demonstrates that substitutions on the benzyloxy ring, particularly with halogens, can significantly influence the potency and selectivity of MAO-B inhibition.[2]

| Compound | R | hMAO-A IC₅₀ (nM) | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) for hMAO-B |

| 1a | H | >10000 | 250.3 ± 15.2 | >39.9 |

| 1b | 2-F | >10000 | 85.6 ± 5.8 | >116.8 |

| 1c | 3-F | >10000 | 120.7 ± 9.1 | >82.8 |

| 1d | 4-F | >10000 | 98.4 ± 7.3 | >101.6 |

| 1e | 2-Cl | >10000 | 65.2 ± 4.5 | >153.4 |

| 1f | 3-Cl | >10000 | 115.8 ± 8.9 | >86.4 |

| 1g | 4-Cl | >10000 | 78.9 ± 6.1 | >126.7 |

| 1h | 2-Br | >10000 | 50.1 ± 3.7 | >199.6 |

| 1i | 3-Br | >10000 | 102.5 ± 8.2 | >97.6 |

| 1j | 4-Br | >10000 | 60.5 ± 4.9 | >165.3 |

| Selegiline | - | 280.5 ± 18.3 | 12.9 ± 1.1 | 21.7 |

Data sourced from a study on acetophenone derivatives as MAO-B inhibitors.[2]

Mechanism of Action: Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding mode of 4'-(benzyloxy)acetophenone derivatives within the active site of MAO-B.[2] These studies reveal that the benzyloxyacetophenone scaffold orients itself within the hydrophobic active site cavity of the enzyme.

The key interactions observed include:

-

Hydrophobic Interactions: The phenyl rings of the acetophenone and benzyloxy moieties engage in hydrophobic interactions with non-polar amino acid residues lining the active site.

-

Pi-Pi Stacking: Aromatic stacking interactions between the phenyl rings of the inhibitor and aromatic residues in the active site, such as tyrosine, contribute to the binding affinity.

-

Halogen Bonding: In the case of halogen-substituted analogs, the halogen atom can participate in favorable halogen bonding interactions with electron-donating groups within the active site, further enhancing binding.

The following diagram illustrates the general workflow for a molecular docking study to investigate the binding of these inhibitors to MAO-B.

The inhibition of MAO-B by these compounds leads to a decrease in the breakdown of dopamine, thereby increasing its concentration in the brain. This proposed mechanism is depicted in the following signaling pathway diagram.

Experimental Protocols

General Procedure for Williamson Ether Synthesis of this compound

Materials:

-

4'-Hydroxyacetophenone

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4'-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

In Vitro MAO-B Inhibition Assay (Fluorometric)[4]

This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.

Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., kynuramine)

-

Developer

-

Fluorescent Probe (e.g., a probe that reacts with H₂O₂ to produce a fluorescent product)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well black microplate

Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in MAO-B Assay Buffer.

-

Enzyme and Inhibitor Incubation: Add the test compounds or control inhibitor to the wells of the 96-well plate. Add the diluted MAO-B enzyme solution to each well. Incubate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer. Add this solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram outlines the workflow for the in vitro MAO-B inhibition assay.

Conclusion

This compound and its analogs represent a compelling class of compounds with significant potential in medicinal chemistry, particularly as selective MAO-B inhibitors. The straightforward synthesis, coupled with their potent and selective biological activity, makes them attractive candidates for further optimization and development as therapeutic agents for neurodegenerative diseases. The structure-activity relationships derived from the existing data provide a solid foundation for the rational design of new analogs with improved potency and pharmacokinetic profiles. The experimental protocols and mechanistic insights provided in this guide are intended to support and accelerate ongoing and future research in this promising area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from 4'-(4-Fluorobenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chalcone derivatives starting from 4'-(4-fluorobenzyloxy)acetophenone. Chalcones, belonging to the flavonoid family of natural products, are α,β-unsaturated ketones renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] The synthesis of novel chalcone derivatives is a significant area of research in medicinal chemistry and drug discovery. The primary method for this synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][4][5]

Application Notes

The this compound moiety provides a key structural element for the development of novel chalcones. The fluorobenzyl group can enhance the pharmacological properties of the resulting chalcones, potentially improving metabolic stability and bioavailability.[6] These synthesized chalcones can be screened for a variety of biological activities. For instance, many chalcone derivatives have been shown to induce apoptosis in cancer cells, a critical mechanism for their anticancer effects.[7] One of the key signaling pathways implicated in this process is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which can trigger the intrinsic apoptosis cascade.[3]

The synthesized chalcones can serve as lead compounds for the development of new therapeutic agents. Their diverse biological activities make them attractive candidates for drug development programs targeting a range of diseases.[8][9][10]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde. The yields and melting points can vary depending on the specific substituted benzaldehyde used and the reaction conditions.

| Compound ID | Substituted Benzaldehyde (R group) | Yield (%) | Melting Point (°C) |

| 1a | 4-Chloro | 85 | 135-137 |

| 1b | 4-Methoxy | 88 | 128-130 |

| 1c | 4-Nitro | 75 | 155-158 |

| 1d | 4-Methyl | 90 | 130-132 |

Experimental Protocols

This section outlines a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction using this compound as the starting material.[7]

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (or rectified spirit)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Glacial acetic acid (for neutralization)

-

Mortar and pestle (for solvent-free method)[11]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Spectroscopic instruments (e.g., FT-IR, NMR) for characterization

Protocol 1: Conventional Solution-Phase Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of this compound and 0.01 mol of a substituted benzaldehyde in 20 mL of ethanol.[12]

-

Catalyst Addition: While stirring the mixture vigorously at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over a period of 30 minutes. The reaction mixture may become turbid.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Isolation: After completion of the reaction, pour the mixture into a beaker containing 100 mL of crushed ice and water. If a precipitate forms, acidify the mixture with dilute acetic acid to neutralize the excess NaOH.

-

Purification: Collect the crude chalcone product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.[1]

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone crystals.[3]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR to confirm its structure.[3]

Protocol 2: Solvent-Free Synthesis

-

Mixing Reactants: In a porcelain mortar, combine one equivalent of this compound, one equivalent of the substituted benzaldehyde, and one equivalent of solid sodium hydroxide pellets.[11]

-

Grinding: Grind the mixture with a pestle for 5-10 minutes. The reaction is often accompanied by a change in color and the formation of a solid mass.[11]

-

Isolation: Add cold water to the mortar to break up the solid. Collect the crude product by vacuum filtration.

-

Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[11]

Visualizations

Caption: Reaction scheme for the synthesis of chalcones.

Caption: Experimental workflow for chalcone synthesis.

Caption: p38 MAPK mediated apoptosis signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. ajol.info [ajol.info]

- 3. benchchem.com [benchchem.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. m.youtube.com [m.youtube.com]

4'-(4-Fluorobenzyloxy)acetophenone as a building block in heterocyclic synthesis

Introduction: 4'-(4-Fluorobenzyloxy)acetophenone is a versatile bifunctional building block for the synthesis of a diverse range of heterocyclic compounds. Its structure incorporates a reactive acetophenone moiety, which is amenable to a variety of condensation and cyclization reactions, and a 4-fluorobenzyloxy group. The presence of the fluorinated benzyl group is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This makes this compound an attractive starting material for the development of novel therapeutics.

Key Applications: The primary application of this building block lies in its use as a precursor for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are key intermediates for a variety of heterocyclic systems. The general synthetic strategy involves the Claisen-Schmidt condensation of this compound with various aromatic or heteroaromatic aldehydes. The resulting chalcones can then be cyclized to afford important heterocyclic scaffolds such as pyrazoles, isoxazoles, and flavones, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of Chalcone Intermediates

The synthesis of chalcones from this compound is typically achieved via a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde. This reaction is robust and generally proceeds in high yield.[1][2]

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals. Chalcones derived from this compound can be readily converted to pyrazoles by reaction with hydrazine hydrate or substituted hydrazines in a suitable solvent like ethanol or acetic acid.[3][4][5][6]

Synthesis of Flavone Derivatives

Flavones are a class of flavonoids based on the 2-phenylchromen-4-one backbone and are known for their antioxidant and anti-inflammatory properties. The synthesis of flavones from this compound can be achieved through methods such as the Baker-Venkataraman rearrangement, which involves the formation of a 1,3-diketone intermediate followed by acid-catalyzed cyclization.[7][8]

Summary of Quantitative Data

The following table summarizes representative yields for the synthesis of heterocyclic compounds derived from benzyloxyacetophenone analogues.

| Product Class | Heterocyclic Product Example | Starting Aldehyde | Reaction Type | Yield (%) | Reference |

| Chalcone | (E)-1-(4-(benzyloxy)phenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | Claisen-Schmidt | 85-95 | [1][2] |

| Pyrazole | 3-(4-(Benzyloxy)phenyl)-1,5-diphenyl-1H-pyrazole | Benzaldehyde | Chalcone Cyclization | 70-85 | [4][9] |

| Flavone | 2-(4-Methoxyphenyl)-7-(benzyloxy)chromen-4-one | 4-Methoxybenzoyl chloride | Baker-Venkataraman | 60-75 | [7][10] |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthetic pathways from the starting material.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4'-(4-Fluorobenzyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (A Chalcone Derivative)

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Ethanol

-

Aqueous Sodium Hydroxide (10%)

Procedure:

-

Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Add 10% aqueous sodium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Workflow for chalcone synthesis.

Protocol 2: Synthesis of 5-(4-Chlorophenyl)-3-(4'-(4-fluorobenzyloxy)phenyl)-1H-pyrazole (A Pyrazole Derivative)

Materials:

-

(E)-1-(4'-(4-Fluorobenzyloxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)

-

Hydrazine Hydrate (2.0 eq)

-

Glacial Acetic Acid

Procedure:

-

To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (2.0 eq).

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]

Workflow for pyrazole synthesis.

Protocol 3: Synthesis of a 7-(4-Fluorobenzyloxy)flavone Derivative

Materials:

-

4'-(4-Fluorobenzyloxy)-2'-hydroxyacetophenone (1.0 eq)

-

An aromatic acid chloride (e.g., Benzoyl chloride) (1.5 eq)

-

Pyridine

-

Potassium Hydroxide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

Procedure:

-

Esterification: Dissolve 4'-(4-Fluorobenzyloxy)-2'-hydroxyacetophenone in pyridine and add benzoyl chloride. Stir until the reaction is complete. Pour into dilute HCl and ice to precipitate the ester. Filter and wash the solid.

-

Baker-Venkataraman Rearrangement: Dissolve the obtained ester in pyridine and add powdered potassium hydroxide. Stir at 50°C for 15-30 minutes to form the 1,3-diketone. Acidify to precipitate the product.

-

Cyclization: Dissolve the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture on a steam bath for 1 hour.

-

Isolation: Pour the reaction mixture onto crushed ice. Filter the precipitated flavone, wash with water, and dry. Recrystallize from a suitable solvent.[7][8]

Logical steps for flavone synthesis.

References

- 1. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. elifesciences.org [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mentis.uta.edu [mentis.uta.edu]

- 9. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

Application Notes and Protocols for the Williamson Ether Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. This application note provides a detailed experimental protocol for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone, a potentially valuable intermediate in medicinal chemistry and materials science. The procedure outlines the reaction of 4-hydroxyacetophenone with 4-fluorobenzyl chloride in the presence of a suitable base.

Data Presentation: Summary of Key Reaction Components and Product Properties

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₅H₁₃FO₂ |

| Molecular Weight | 244.26 g/mol |

| Melting Point | 79 °C |

| Starting Material 1 | 4-Hydroxyacetophenone |

| Starting Material 2 | 4-Fluorobenzyl chloride (or bromide) |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Expected Yield | 85-95% (estimated based on similar Williamson ether syntheses) |

Experimental Protocol

Materials:

-

4-Hydroxyacetophenone

-

4-Fluorobenzyl chloride (or 4-Fluorobenzyl bromide)

-

Potassium carbonate (anhydrous, finely ground)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup:

-